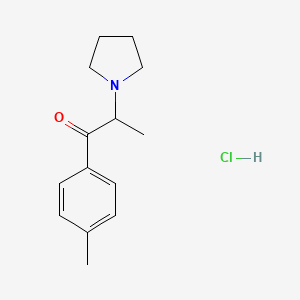

4'-Methyl-α-Pyrrolidinopropiophenonhydrochlorid

Übersicht

Beschreibung

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride is a stimulant drug and a substituted cathinone. It is structurally similar to alpha-pyrrolidinopropiophenone, with an additional methyl group in the para position on the phenyl ring. This compound has been sold as a designer drug and is sometimes found in grey-market “bath salt” blends .

Wissenschaftliche Forschungsanwendungen

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.

Medicine: Research is conducted to understand its potential therapeutic uses and toxicological effects.

Industry: It is used in forensic science for the detection of designer drugs in various samples.

Wirkmechanismus

Target of Action

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride, also known as YN1BVC23U3, is a stimulant drug and a substituted cathinone . It shares structural features with the stimulant α-PPP . .

Mode of Action

Like other substituted cathinones, it is likely to exert its effects by increasing the levels of monoamine neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin .

Biochemical Pathways

It is known that substituted cathinones generally affect the reuptake of monoamine neurotransmitters, leading to an increase in their concentrations in the synaptic cleft .

Pharmacokinetics

Synthetic cathinones may undergo extensive metabolism in the body, leading to low or even negligible levels of the parent compound in urine samples .

Result of Action

As a stimulant and substituted cathinone, it is likely to cause heightened alertness and awareness, increased energy and motivation, euphoria, excitement, improved mood, openness in communication, sociability, talkativeness, reduced appetite, intensification of sensory experiences, and insomnia .

Biochemische Analyse

Biochemical Properties

It is known that it shares structural features with the stimulant α-PPP . The metabolism of 4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride has been characterized .

Molecular Mechanism

It is known to share structural features with the stimulant α-PPP .

Temporal Effects in Laboratory Settings

It is known that the metabolism of 4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride has been characterized .

Dosage Effects in Animal Models

It is known to have reinforcing effects in rats .

Metabolic Pathways

The metabolic pathways of 4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride involve cytochrome P450 enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride typically involves the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as described above, followed by purification and quality control processes to ensure the compound meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Vergleich Mit ähnlichen Verbindungen

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride is similar to other substituted cathinones, such as:

Alpha-pyrrolidinopropiophenone: Structurally similar but lacks the additional methyl group.

4’-Methoxy-alpha-pyrrolidinopropiophenone: Contains a methoxy group instead of a methyl group.

3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone: Contains a methylenedioxy group on the phenyl ring.

These compounds share similar stimulant properties but differ in their potency, duration of action, and specific effects on the central nervous system .

Biologische Aktivität

4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride (also known as MPHP) is a synthetic compound belonging to the family of pyrrolidinophenones. It has garnered attention due to its psychoactive properties and potential applications in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4'-Methyl-1-(1-pyrrolidinyl)propiophenone hydrochloride

- Molecular Formula : C14H19NO·HCl

- Molecular Weight : 249.77 g/mol

The compound's structure features a pyrrolidine ring attached to a propiophenone moiety, which is critical for its biological activity.

The primary mechanism of action for 4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). This interaction leads to increased levels of dopamine and norepinephrine in the synaptic cleft, contributing to its stimulant effects.

Key Metabolic Pathways

Studies have shown that the metabolism of MPHP primarily occurs through hydroxylation at the 4' position, facilitated by cytochrome P450 enzymes such as CYP2D6 and CYP2C19. The metabolic products include:

- 4'-Hydroxymethyl-alpha-pyrrolidinopropiophenone : The main metabolite.

- Carboxylic acids : Resulting from further oxidation.

These metabolites may have varying degrees of biological activity compared to the parent compound, influencing both efficacy and toxicity.

Biological Activity and Effects

Research indicates that MPHP exhibits stimulant effects similar to other compounds in its class, such as methylphenidate and amphetamines. The compound has been investigated for its potential therapeutic applications but is primarily recognized for its recreational use and associated health risks.

Case Studies

- Toxicological Detection : A study focused on the detection of MPHP in urine samples using gas chromatography-mass spectrometry (GC-MS). It highlighted the compound's rapid metabolism and the significance of identifying its metabolites for forensic toxicology .

- Pharmacokinetics : Another study assessed the pharmacokinetic profile of MPHP in humans, revealing that CYP2D6 polymorphisms significantly affect its clearance rates. Poor metabolizers exhibited higher plasma concentrations, which could lead to increased toxicity .

- Comparative Analysis : A comparative study with other pyrrolidinophenones showed that MPHP had a higher binding affinity for DAT than some related compounds, suggesting a more potent stimulant effect.

Toxicological Profile

The safety profile of 4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride remains a concern due to reports of adverse effects such as:

- Increased heart rate

- Hypertension

- Anxiety and paranoia

Long-term use may lead to dependence and withdrawal symptoms similar to other stimulants.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c1-11-5-7-13(8-6-11)14(16)12(2)15-9-3-4-10-15;/h5-8,12H,3-4,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWBETWZAYOULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313393-58-6 | |

| Record name | 4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313393586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-MEPPP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN1BVC23U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.